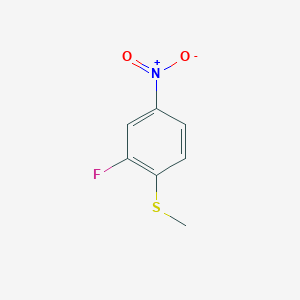

2-Fluoro-4-nitrothioanisole

Description

2-Fluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H6FNO3S. It is characterized by the presence of a fluorine atom, a nitro group, and a thioether linkage on a benzene ring.

Properties

IUPAC Name |

2-fluoro-1-methylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUMBNWZBYRJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626680 | |

| Record name | 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372121-91-0 | |

| Record name | 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrothioanisole typically involves the reaction of 3,4-difluoronitrobenzene with sodium thiomethoxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom with the thioether group .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-nitrothioanisole undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Substitution: Sodium thiomethoxide for thioether formation.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Reduction: 2-Fluoro-4-aminothioanisole.

Oxidation: 2-Fluoro-4-nitrosulfoxide or 2-Fluoro-4-nitrosulfone.

Scientific Research Applications

2-Fluoro-4-nitrothioanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrothioanisole is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the thioether linkage can interact with other chemical entities. These interactions can lead to the formation of new compounds with potential biological or industrial applications .

Comparison with Similar Compounds

2-Fluoro-4-nitroanisole: Similar structure but with a methoxy group instead of a thioether linkage.

4-Nitrothioanisole: Lacks the fluorine atom but has a similar nitro and thioether structure.

2-Fluoro-4-aminothioanisole: The amino derivative of 2-Fluoro-4-nitrothioanisole.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with a thioether linkage.

Biological Activity

2-Fluoro-4-nitrothioanisole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

This compound has the molecular formula C8H8FNO2S. The presence of the fluorine atom and the nitro group significantly influences the compound's reactivity and biological properties. The thioether moiety contributes to its lipophilicity, enhancing membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing nitro groups exhibit broad-spectrum antimicrobial activity. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In one study, a series of derivatives showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, with some compounds demonstrating activity against rifampicin-resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

The compound 3m was noted for its potent activity against both sensitive and resistant strains, suggesting a promising lead for further development as an antitubercular agent .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound derivatives have been evaluated using various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity without significant toxicity to normal cells. For example, compound 3m showed no inhibitory effects on six different tumor cell lines in an MTT assay, indicating a favorable safety profile .

Table 2: Cytotoxicity Profile of Selected Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| 3m | A549 (Lung Cancer) | >100 | Non-toxic |

| 3e | HeLa (Cervical) | >100 | Non-toxic |

| 3p | MCF7 (Breast Cancer) | >100 | Non-toxic |

The mechanism by which this compound exerts its biological effects is hypothesized to involve the formation of reactive nitrogen species (RNS) upon reduction of the nitro group. This can lead to oxidative stress within microbial cells or cancer cells, contributing to cell death . Additionally, the thioether component may facilitate interactions with cellular membranes or proteins, enhancing cellular uptake.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Antitubercular Activity : A study demonstrated that compound 3m exhibited an MIC value of 4 μg/mL against rifampicin-resistant M. tuberculosis, showing promise as a candidate for further development .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that while some derivatives were non-toxic to normal cells, they effectively inhibited cancer cell proliferation, suggesting selective targeting capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.